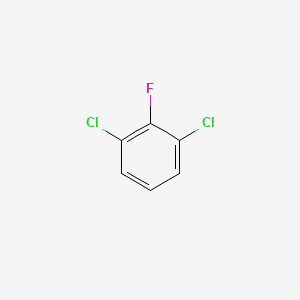

2,6-Dichlorofluorobenzene

Description

The exact mass of the compound 1,3-Dichloro-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORVCRLRRRRLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177211 | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-05-5 | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorofluorobenzene: Chemical Properties, Reactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Dichlorofluorobenzene is a halogenated aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique substitution pattern, featuring two chlorine atoms ortho to a fluorine atom, imparts specific reactivity and physical properties that are of interest in organic synthesis. This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity profile, relevant experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to slightly beige or light yellow crystalline powder.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2268-05-5 | [2] |

| Molecular Formula | C₆H₃Cl₂F | [2][3] |

| Molecular Weight | 164.99 g/mol | [2] |

| Melting Point | 36-40 °C | [2][4] |

| Boiling Point | 168-169 °C (at 760 mmHg) | [2][4] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 60.0 °C | [2] |

| Vapor Pressure | 2.1 ± 0.3 mmHg (at 25°C) | |

| Refractive Index | 1.525 | |

| LogP | 3.69 | |

| Appearance | White to light yellow powder/crystal | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (in CDCl₃, 399.65 MHz): The proton NMR spectrum shows signals in the aromatic region. The chemical shifts (ppm) are observed at approximately 7.32-7.28 (multiplet) and 7.05-7.00 (multiplet), corresponding to the aromatic protons.[5]

-

¹³C NMR (in CDCl₃, 100.53 MHz): The carbon NMR spectrum provides information about the carbon framework of the molecule.[5] Specific peak assignments require detailed spectral analysis.

-

Mass Spectrometry (Electron Ionization): The mass spectrum is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]

Reactivity and Stability

Reactivity:

This compound's reactivity is primarily dictated by the electronic effects of its halogen substituents. The fluorine and chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it serves as a versatile intermediate in various organic syntheses.[1] It is particularly useful in the production of complex molecules for the agrochemical and pharmaceutical industries.[1]

A key application involves nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atom can be displaced by a suitable nucleophile, a reaction facilitated by the presence of the two ortho-chlorine atoms. It is also a precursor for creating more complex substituted benzene derivatives.

Caption: General pathway for Nucleophilic Aromatic Substitution (SₙAr).

Chemical Stability:

The compound is stable under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products formed under fire conditions can include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[8]

Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, routes from common precursors have been published. A common laboratory-scale synthesis involves the diazotization of 2,6-dichloroaniline followed by a Schiemann reaction.

Example Synthesis Workflow: from 2,6-Dichloroaniline

This protocol is a representative example of a Sandmeyer-type reaction for introducing fluorine.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Diazotization: 2,6-Dichloroaniline is dissolved in an aqueous solution of a strong acid like hydrochloric acid or tetrafluoroboric acid. The solution is cooled to between 0 and 5 °C.[9]

-

Salt Formation: An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[9]

-

Fluorination (Schiemann Reaction): If tetrafluoroboric acid was used, the resulting diazonium tetrafluoroborate salt is isolated and gently heated. Thermal decomposition yields this compound, nitrogen gas, and boron trifluoride.

-

Purification: The crude product is then purified, typically by extraction followed by distillation, to yield the final product.

Safety and Handling

This compound is classified as an irritant and a flammable solid.[4] It is irritating to the eyes, respiratory system, and skin.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or eyeshields are mandatory.[8]

-

Skin Protection: Wear suitable protective gloves and clothing.[4][8]

-

Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated area or under a fume hood.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][7]

-

Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical advice.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[7]

Caption: Flowchart for handling a spill or exposure incident.

Conclusion

This compound is a key building block in organic chemistry with well-defined physical properties and predictable reactivity. Its primary utility lies in its role as an intermediate for synthesizing higher-value, complex molecules for various industries, most notably pharmaceuticals and agrochemicals. Understanding its chemical characteristics, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]

- 6. 1,2-Dichloro-4-fluorobenzene [webbook.nist.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,6-Dichlorofluorobenzene (CAS: 2268-05-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorofluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃Cl₂F. It is a solid at room temperature and presents as a white to light yellow or light orange powder or crystal.[1] Its unique substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2268-05-5 | [2][3] |

| Molecular Formula | C₆H₃Cl₂F | [2] |

| Molecular Weight | 164.99 g/mol | [2] |

| Appearance | White to light yellow/orange powder or crystal | [1] |

| Melting Point | 37-40 °C | |

| Boiling Point | 168-169 °C | |

| Density | 1.403 g/cm³ | |

| Flash Point | 60 °C | |

| IUPAC Name | 1,3-Dichloro-2-fluorobenzene | |

| Synonyms | This compound |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons. The spectrum is characterized by a triplet and a doublet of doublets, reflecting the coupling between the protons and the fluorine atom.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~7.3 | t | H-4 | |

| ~7.0 | dd | H-3, H-5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the influence of the fluorine and chlorine substituents, the carbon signals are shifted accordingly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-Cl and C-F stretching vibrations.

A specific experimental IR spectrum with peak assignments for this compound is not available in the searched literature.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak is characteristic of a compound containing two chlorine atoms, with the [M]+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1.[4]

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 164/166/168 | Molecular ion [C₆H₃Cl₂F]⁺ |

| 129/131 | [M-Cl]⁺ |

| 94 | [M-Cl₂]⁺ |

Synthesis and Purification

Synthetic Routes

One common method for the synthesis of this compound is through the denitration and chlorination of a suitable nitroaromatic precursor.

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Chloro-2-fluoronitrobenzene

-

Dry chlorine gas

-

Apparatus for distillation and vacuum distillation

Procedure:

-

In a 250 ml four-necked flask, add 240 g (1.368 mol) of 3-chloro-2-fluoronitrobenzene.

-

Heat the flask to 180°C.

-

Pass dry chlorine gas through the reaction mixture while maintaining the temperature between 180 and 190°C.

-

The reaction is carried out with simultaneous distillation of the product for 8 to 10 hours.

-

Collect the distillate and wash it sequentially with water and a mild alkali solution until it is weakly basic.

-

Separate the organic phase.

-

Purify the crude product by vacuum distillation to obtain this compound.

This procedure has been reported to yield the product with high purity (99.7%) and in high yield (93%).[3]

Caption: Synthesis workflow for this compound.

Purification

The primary method for purifying this compound is vacuum distillation. This technique is essential to prevent thermal decomposition that might occur at its atmospheric boiling point.

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom in this compound can be displaced by various nucleophiles. The presence of two electron-withdrawing chlorine atoms in the ortho positions activates the ring towards nucleophilic attack.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The chlorine atoms in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This allows for the introduction of various aryl or alkyl groups.

While specific protocols for Suzuki coupling with this compound were not found, general methods for aryl chlorides can be applied, often requiring more active catalysts and harsher reaction conditions compared to aryl bromides or iodides.

Caption: Key reaction types of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] Its structural features are incorporated into various drug candidates.

Role as a Pharmaceutical Intermediate

The 2,6-dichlorophenyl moiety is a common structural motif in a number of biologically active compounds, including kinase inhibitors. The specific substitution pattern can influence the compound's binding affinity and selectivity for its biological target.

For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a promising target in cancer therapy.[6] Another example is the identification of a potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[2][3][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which has shown anti-tumor activity.[8]

While direct synthesis of commercial drugs starting from this compound was not explicitly detailed in the searched literature, its utility as a precursor to more complex chlorinated and fluorinated building blocks is evident. For example, it can be a starting material for the synthesis of 2,6-dichloroaniline derivatives, which are themselves important pharmaceutical intermediates.

Biological Activity of Derived Compounds

The biological activity of compounds containing the 2,6-dichlorophenyl group is diverse. The steric and electronic properties imparted by the two chlorine atoms can significantly impact a molecule's interaction with biological targets.

-

Anticancer Activity: As mentioned, several kinase inhibitors incorporating the 2,6-dichlorophenyl moiety have shown potent anticancer activity.

-

Anticonvulsant Activity: Novel 2,6-diketopiperazine derivatives have been synthesized and evaluated for their anticonvulsant activity.[9]

-

Antimicrobial Activity: Quinazolinone derivatives containing a 2,6-dichlorophenylamino group have been synthesized and shown to possess antimicrobial activity.[10]

-

Cannabinoid Receptor Modulation: Derivatives of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone have been identified as selective CB2 inverse agonists, with potential applications in regulating inflammation and immune function.[11]

No specific information on the involvement of this compound or its direct derivatives in specific signaling pathways was found in the searched literature.

Safety and Handling

This compound is classified as a flammable solid and an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H228: Flammable solid.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370+P378: In case of fire: Use... to extinguish.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique pattern of halogen substitution provides a handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental protocols for many of its reactions are not widely published, its role as a precursor to biologically active compounds, particularly in the area of kinase inhibitors, highlights its importance for the drug discovery and development community. Further research into the reactivity and applications of this compound is likely to yield new and innovative synthetic methodologies and novel therapeutic agents.

References

- 1. sfu.ca [sfu.ca]

- 2. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 6. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 11. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dichlorofluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorofluorobenzene (CAS No. 2268-05-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for the structural characterization and analysis of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern arising from proton-proton and proton-fluorine couplings.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.30 | m | - | H-3, H-5 |

| ~7.04 | m | - | H-4 |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 158.8 (d, J=251 Hz) | C-1 |

| 129.5 (d, J=20 Hz) | C-2, C-6 |

| 131.0 (d, J=4 Hz) | C-4 |

| 125.8 (d, J=4 Hz) | C-3, C-5 |

Note: The carbon attached to fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons show smaller through-bond couplings.

¹⁹F NMR Data

The ¹⁹F NMR spectrum consists of a single resonance for the fluorine atom, which is split by the neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -118.9 | t | ~8 |

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The triplet multiplicity arises from coupling to the two equivalent ortho protons (H-3 and H-5).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H aromatic stretching |

| ~1580, 1460, 1430 | Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-F stretching |

| ~800 | Strong | C-Cl stretching |

| ~780, 700 | Strong | C-H aromatic out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 164/166/168 | High | [M]⁺ (Molecular ion) |

| 129/131 | Moderate | [M-Cl]⁺ |

| 99 | Moderate | [M-Cl-HF]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is characteristic of a molecule containing two chlorine atoms.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A larger number of scans is typically required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: A one-pulse sequence is used. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample to a fine powder and then add a few drops of Nujol (mineral oil). Mix to form a paste and place it between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile solid like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate the mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic distribution patterns are also analyzed to confirm the elemental composition of the ions.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-dichlorofluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic pathways, offering experimental protocols and relevant quantitative data to support laboratory and process development activities.

Introduction

This compound is a halogenated aromatic compound of significant interest due to its utility as a building block in the synthesis of a variety of biologically active molecules. The presence of two chlorine atoms and a fluorine atom on the benzene ring imparts unique chemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. Accurate and efficient synthesis and purification of this compound are critical for ensuring the quality and efficacy of the final products. This guide outlines the most common and effective methods for its preparation and purification.

Synthetic Pathways

The two principal routes for the synthesis of this compound are the Balz-Schiemann reaction starting from 2,6-dichloroaniline and a halogen exchange reaction from 1,2,3-trichlorobenzene.

Pathway 1: Balz-Schiemann Reaction of 2,6-Dichloroaniline

The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring via a diazonium tetrafluoroborate intermediate.[1] This pathway involves the diazotization of 2,6-dichloroaniline followed by thermal decomposition of the resulting diazonium salt.

Logical Workflow for the Balz-Schiemann Reaction

Caption: Synthesis of this compound via the Balz-Schiemann Reaction.

Experimental Protocol: Balz-Schiemann Reaction

Step 1: Diazotization of 2,6-Dichloroaniline

-

In a suitable reaction vessel, a suspension of 2,6-dichloroaniline in aqueous fluoroboric acid (HBF₄) is prepared.

-

The mixture is cooled to a temperature between 0 and 5 °C using an ice-salt bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

-

The resulting precipitate of 2,6-dichlorobenzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, and then with a small amount of cold methanol.

Step 2: Thermal Decomposition

-

The dried 2,6-dichlorobenzenediazonium tetrafluoroborate salt is placed in a flask equipped for distillation.

-

The salt is heated gently, which causes it to decompose, yielding crude this compound, nitrogen gas, and boron trifluoride.[1] The product is collected as a distillate.

Quantitative Data for Balz-Schiemann Reaction

| Parameter | Value/Range |

| Starting Material | 2,6-Dichloroaniline |

| Key Reagents | Sodium Nitrite (NaNO₂), Fluoroboric Acid (HBF₄) |

| Diazotization Temperature | 0-5 °C |

| Thermal Decomposition Temp. | Typically 90-150 °C[2] |

| Overall Yield | ~89% (reported for similar substrates)[1] |

| Purity (crude) | Variable, requires purification |

Pathway 2: Halogen Exchange from 1,2,3-Trichlorobenzene

An alternative route to this compound involves a halogen exchange reaction, where a chlorine atom in 1,2,3-trichlorobenzene is substituted with a fluorine atom. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent. The use of a phase-transfer catalyst can enhance the reaction rate.[3][4]

Logical Workflow for Halogen Exchange

Caption: Synthesis of this compound via Halogen Exchange.

Experimental Protocol: Halogen Exchange

-

A mixture of 1,2,3-trichlorobenzene, spray-dried potassium fluoride, and a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) is charged into a reaction vessel.

-

A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction.

-

The mixture is heated to a high temperature (typically in the range of 200-250 °C) and stirred for several hours.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the solid potassium chloride is removed by filtration.

-

The crude product is isolated from the filtrate by distillation.

Quantitative Data for Halogen Exchange Reaction

| Parameter | Value/Range |

| Starting Material | 1,2,3-Trichlorobenzene |

| Key Reagents | Potassium Fluoride (KF) |

| Solvent | Polar aprotic (e.g., NMP, Sulfolane) |

| Catalyst (optional) | Phase-transfer catalyst |

| Reaction Temperature | 200-250 °C |

| Reaction Time | Several hours |

| Yield | Variable, depends on conditions |

| Purity (crude) | Contains isomeric byproducts |

Purification of this compound

The crude this compound obtained from either synthetic route requires purification to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purification are vacuum distillation and recrystallization.

Purification Workflow

Caption: General Purification Scheme for this compound.

Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by distillation under reduced pressure to prevent decomposition.[5][6]

Experimental Protocol: Vacuum Distillation

-

The crude product is placed in a distillation flask with a magnetic stirrer.

-

The distillation apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure.

-

The flask is gently heated, and the fraction boiling at the expected temperature for the given pressure is collected.

Quantitative Data for Vacuum Distillation

| Parameter | Value/Range |

| Boiling Point (Atmospheric) | ~168-169 °C |

| Boiling Point (Reduced Pressure) | Dependent on vacuum level |

| Expected Purity | >98% (GC) |

Recrystallization

Recrystallization is an effective method for obtaining high-purity solid compounds. For this compound, which is a solid at room temperature, a suitable solvent system can be employed for recrystallization.[7]

Experimental Protocol: Recrystallization

-

The partially purified this compound is dissolved in a minimum amount of a hot solvent (e.g., ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.

-

The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. A mixed solvent system, such as ethanol-water, can also be effective.[8]

Quantitative Data for Recrystallization

| Parameter | Value/Range |

| Suitable Solvents | Ethanol, Methanol, Ethanol/Water mixtures |

| Melting Point | 37-40 °C |

| Expected Purity | >99% |

| Recovery | Dependent on solvent and conditions |

Conclusion

The synthesis of this compound can be effectively achieved via the Balz-Schiemann reaction of 2,6-dichloroaniline, which generally offers good yields. The halogen exchange route from 1,2,3-trichlorobenzene presents a viable alternative, particularly in industrial settings where cost and availability of starting materials are primary considerations. Rigorous purification of the crude product, employing vacuum distillation followed by recrystallization, is essential to obtain the high-purity material required for applications in the pharmaceutical and agrochemical industries. The selection of the optimal synthetic and purification strategy will depend on factors such as scale, available equipment, and desired final purity.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. benchchem.com [benchchem.com]

2,6-Dichlorofluorobenzene: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorofluorobenzene is a halogenated aromatic compound that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms flanking a fluorine atom, imparts distinct reactivity and properties that make it an invaluable intermediate in the synthesis of a wide range of functional molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals.[1] Detailed experimental protocols for key reactions and a summary of quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a solid at room temperature with a characteristic odor.[2] Its physical and chemical properties are summarized in the table below. The presence of the electronegative fluorine and chlorine atoms influences the electron density of the aromatic ring, making it susceptible to various synthetic transformations.

| Property | Value | Reference |

| CAS Number | 2268-05-5 | [1] |

| Molecular Formula | C₆H₃Cl₂F | [2] |

| Molecular Weight | 164.99 g/mol | [2] |

| Appearance | Slightly beige transparent crystals or solid | [2][3] |

| Melting Point | 36-40 °C | [3][4] |

| Boiling Point | 168-169 °C | [3] |

| Density | 1.403 g/cm³ | [3] |

| Flash Point | 60 °C | [3] |

| Purity | ≥ 98% (GC) | [1][2] |

Applications in Organic Synthesis

The strategic placement of halogen atoms on the benzene ring makes this compound a versatile precursor for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

A significant application of structurally related difluoro-analogs is in the synthesis of benzoylurea insecticides, such as Teflubenzuron and Flucycloxuron.[1][5][6] These compounds act as insect growth regulators by inhibiting chitin biosynthesis.[5][6] The 2,6-dihalobenzoyl moiety is a critical pharmacophore for this class of insecticides. While many commercial syntheses start from 2,6-difluorotoluene, the principles are directly applicable to derivatives of this compound.

Pharmaceuticals

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, 2,6-dichloro-3-fluorobenzonitrile, which can be synthesized from 2,6-dichloro-3-fluoroacetophenone, is a valuable pharmaceutical intermediate.[7] The ability to selectively functionalize the different positions on the ring allows for the construction of diverse molecular scaffolds for drug discovery.

Key Synthetic Transformations

This compound can undergo a variety of synthetic transformations, allowing for the introduction of diverse functional groups. The primary reaction pathways include metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed ortho-metalation.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms in this compound can be selectively replaced through various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids. The steric hindrance around the chlorine atoms necessitates the use of bulky, electron-rich phosphine ligands to achieve good yields.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines. This reaction provides a powerful tool for the synthesis of substituted anilines.[8]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.[9]

Nucleophilic Aromatic Substitution (SNAr)

Although aryl chlorides are generally less reactive towards nucleophilic aromatic substitution than their fluoro counterparts, the presence of the fluorine atom and the two chlorine atoms can activate the ring sufficiently for SNAr reactions to occur, particularly with strong nucleophiles or under forcing conditions.[10][11] This allows for the introduction of oxygen and nitrogen nucleophiles.

Directed ortho-Metalation (DoM)

The fluorine atom can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium.[12][13] The resulting aryllithium species can then be quenched with various electrophiles to introduce a functional group specifically at the C3 position.

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound. These are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction: Synthesis of 2,6-dichloro-3-phenylfluorobenzene

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Degassed water

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination with Morpholine

Reaction: Synthesis of 4-(2,6-dichloro-3-fluorophenyl)morpholine

Materials:

-

This compound

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a dry 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol) under a nitrogen atmosphere.

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add this compound (1.0 mmol) and morpholine (1.2 mmol) in one portion.

-

Stir the resulting mixture at reflux for 6-12 hours, monitoring the reaction by GC.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Directed ortho-Metalation and Formylation

Reaction: Synthesis of 2,6-dichloro-3-fluoro-benzaldehyde

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.5 mmol) dropwise and continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding 1 M HCl (10 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.

Application Showcase: Synthesis of Benzoylurea Insecticides

The synthesis of benzoylurea insecticides like Teflubenzuron illustrates the utility of building blocks derived from halogenated benzenes.[5][14] A key intermediate is 2,6-difluorobenzamide, which is then coupled with a substituted isocyanate.[5] The following workflow outlines a plausible synthetic route to a Teflubenzuron analogue starting from a this compound derivative.

This multi-step synthesis highlights how this compound derivatives can be elaborated into complex, high-value molecules.[3] The conversion of the acetophenone to the benzamide, followed by dehydration to the nitrile, showcases a series of robust and scalable reactions.[3]

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound and a representative reaction.

| Compound/Reaction | Parameter | Value | Reference |

| This compound | Melting Point | 36-40 °C | [3][4] |

| Boiling Point | 168-169 °C | [3] | |

| Purity (GC) | ≥ 98% | [1][2] | |

| Synthesis of 2,6-dichloro-3-fluorobenzonitrile | Starting Material | 2,6-dichloro-3-fluoroacetophenone | [3][7] |

| Overall Yield | 77% | [7] | |

| Buchwald-Hartwig Amination | Substrate | 4-Chlorotoluene (analogue) | |

| Product | 4-(p-tolyl)morpholine | ||

| Yield | 94% |

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique pattern of halogen substitution allows for a wide range of selective functionalization through metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and directed ortho-metalation reactions. These transformations provide access to a diverse array of complex molecules with important applications in the pharmaceutical and agrochemical industries. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers and scientists seeking to leverage the synthetic potential of this important intermediate.

References

- 1. Teflubenzuron | C14H6Cl2F4N2O2 | CID 91734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Flucycloxuron [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. baranlab.org [baranlab.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

A Technical Guide to Nucleophilic Aromatic Substitution on 2,6-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichlorofluorobenzene. It covers the core mechanistic principles, regioselectivity, reaction conditions, and practical applications, serving as a vital resource for professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction to SNAr on this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, the SNAr reaction requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs).

The substrate, this compound, is highly activated for SNAr reactions. It possesses three halogen substituents that are strongly electron-withdrawing via the inductive effect, rendering the aromatic ring electrophilic and susceptible to nucleophilic attack. A critical aspect of reactions on this substrate is regioselectivity . The key mechanistic question is which of the three halogens—one fluorine or two chlorines—will act as the leaving group.

In the context of SNAr, the leaving group ability follows the trend: F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is a cornerstone of understanding this reaction class. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The high electronegativity of fluorine makes the carbon to which it is attached (the ipso-carbon) highly electrophilic and polarizes the C-F bond, thereby lowering the activation energy for this initial attack.[2] Consequently, nucleophilic substitution occurs selectively at the fluorine-bearing carbon.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism .

-

Nucleophilic Addition: A nucleophile attacks the carbon atom bonded to the fluorine atom. This is the slow, rate-determining step, as it temporarily disrupts the aromaticity of the ring. The attack forms a high-energy, negatively charged intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing chlorine atoms.

-

Leaving Group Elimination: The aromaticity is restored in a rapid second step through the elimination of the fluoride ion, which is a relatively good leaving group in this context.

This selective displacement of fluoride over chloride is a well-established principle in the SNAr of polyhalogenated aromatic compounds.[3]

Figure 1. SNAr Mechanism on this compound

Reaction Conditions and Quantitative Data

The SNAr reaction on this compound is versatile and can be performed with a variety of nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates. The reactions are typically conducted in polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which enhance the nucleophilicity of the anionic reagent. A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is often required to deprotonate protic nucleophiles (e.g., amines, alcohols). Elevated temperatures are generally necessary to drive the reaction.

The following table summarizes representative conditions for SNAr reactions. Note: While direct literature examples for this compound are limited, the data presented are based on well-established protocols for structurally similar polyhaloarenes and serve as a strong predictive model for this substrate.

| Nucleophile (Nu-H) | Solvent | Base | Temp. (°C) | Time (h) | Product | Approx. Yield (%) |

| Morpholine | DMSO | K₂CO₃ | 120 | 12 | 4-(2,6-dichlorophenyl)morpholine | >90 |

| Sodium Methoxide | Methanol | - | 65 | 8 | 2,6-dichloroanisole | >95 |

| Pyrrolidine | DMF | K₂CO₃ | 100 | 16 | 1-(2,6-dichlorophenyl)pyrrolidine | >85 |

| Phenol | DMSO | KOH | 130 | 24 | 2,6-dichlorophenyl phenyl ether | ~75 |

| Ethanethiol | DMF | NaH | 80 | 6 | (2,6-dichlorophenyl)(ethyl)sulfane | >90 |

Detailed Experimental Protocol: Synthesis of 4-(2,6-dichlorophenyl)morpholine

This section provides a representative methodology for the reaction of this compound with morpholine.

4.1 Materials and Equipment

-

Reagents: this compound (1.0 eq), Morpholine (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO).

-

Solvents: Ethyl acetate, Brine, Deionized Water.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel).

4.2 Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

-

Reagent Addition: Add dry DMSO to the flask, followed by morpholine (1.2 eq) and this compound (1.0 eq) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4-(2,6-dichlorophenyl)morpholine.

4.3 Characterization

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2. General Experimental Workflow for SNAr Reaction

Conclusion

This compound is a highly activated and regioselective substrate for nucleophilic aromatic substitution. The pronounced electrophilicity of the C-F bond dictates that nucleophilic attack occurs exclusively at this position, leading to the clean displacement of the fluoride ion. This predictable reactivity makes it an exceptionally useful building block in organic synthesis. For professionals in drug development, mastering the SNAr reaction on this and similar scaffolds provides a reliable and powerful tool for the construction of complex aryl ethers, amines, and thioethers, which are prevalent motifs in pharmacologically active molecules. The derivatives of the resulting 2,6-dichloroaniline are precursors to important drugs such as clonidine and diclofenac.[4]

References

Navigating the Physicochemical Landscape of 2,6-Dichlorofluorobenzene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,6-Dichlorofluorobenzene is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂F | [1][2] |

| Molecular Weight | 164.99 g/mol | [1][3] |

| CAS Number | 2268-05-5 | [1][3] |

| Appearance | White to light yellow solid/crystal | [1][4] |

| Melting Point | 37-40 °C | [1][5] |

| Boiling Point | 168-169 °C | [1] |

| Density | ~1.403 g/cm³ | [1] |

Solubility Profile

Halogenated benzenes are generally characterized by their hydrophobicity, leading to low solubility in water and good solubility in many organic solvents. The presence of two chlorine atoms and a fluorine atom on the benzene ring of this compound reinforces this nonpolar character.

Predicted Solubility in Common Solvents

While specific quantitative data is sparse, a qualitative solubility profile can be predicted. It is expected to be highly soluble in non-polar and moderately polar organic solvents and sparingly soluble in highly polar solvents like water.

Table of Predicted Solubilities:

| Solvent | Solvent Type | Predicted Solubility |

| Water | Highly Polar Protic | Very Low |

| Methanol | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane | Halogenated | Highly Soluble |

| Chloroform | Halogenated | Highly Soluble |

| Toluene | Non-polar Aromatic | Highly Soluble |

| Hexane | Non-polar Aliphatic | Soluble |

| Diethyl Ether | Moderately Polar Aprotic | Highly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is the gold standard.[6] This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Quantification: Analyze the filtered solution using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

Data Reporting: Express the solubility in various units such as g/L, mg/mL, or molarity.

Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Testing

The stability of this compound is a critical parameter, especially in the context of drug development and long-term storage. Halogenated aromatic compounds are generally stable; however, they can be susceptible to degradation under specific conditions.

Potential Degradation Pathways

-

Photodegradation: Exposure to UV light can potentially lead to the cleavage of the carbon-halogen bonds.

-

Thermal Decomposition: At elevated temperatures, decomposition may occur.

-

Hydrolysis: While generally resistant, hydrolysis could be a factor at extreme pH values and elevated temperatures.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH.

Materials

-

High-purity this compound

-

Solvents (e.g., acetonitrile, water)

-

pH buffers

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and a solution to high temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Long-Term Stability Study

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Use a validated stability-indicating method to assay the concentration of this compound and to detect and quantify any degradation products.

Workflow for Stability Testing

Caption: Workflow for Stability Assessment.

Data Presentation

All quantitative data from solubility and stability studies should be presented in clear, well-structured tables to facilitate comparison and interpretation.

Table Template for Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

Table Template for Stability Data (Example for 25 °C/60% RH):

| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 100.0 | < 0.1 | Conforms |

| 3 | |||

| 6 | |||

| 9 | |||

| 12 | |||

| 18 | |||

| 24 | |||

| 36 |

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data is not widely published, the provided protocols offer a robust methodology for researchers to generate this critical information. Accurate and comprehensive data on solubility and stability are paramount for the successful development of processes and formulations involving this important chemical intermediate.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 2268-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS#:2268-05-5 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 2,6-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 2,6-Dichlorofluorobenzene. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines available physical data with established experimental and computational methodologies for determining thermochemical properties. This approach provides a robust framework for understanding and utilizing the thermochemical characteristics of this compound in research and development.

Physicochemical Properties

The following table summarizes the available physical properties for this compound, primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂F | [1] |

| Molecular Weight | 164.99 g/mol | [1] |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | 168-169 °C | [1] |

| CAS Number | 2268-05-5 | [2] |

Estimated Thermochemical Properties

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -180 ± 15 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 330 ± 10 | J/(mol·K) |

| Molar Heat Capacity (Cp, Gas, 298.15 K) | 125 ± 10 | J/(mol·K) |

Note: These values are estimates based on computational models and data for structurally similar compounds such as dichlorobenzenes and fluorobenzene.[3][4][5] Experimental validation is recommended for applications requiring high precision.

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of a compound like this compound would involve several key experimental techniques. Detailed methodologies for two such critical experiments are provided below.

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived. For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.

Experimental Workflow: Combustion Calorimetry

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is prepared. Due to its low melting point, it may be handled as a solid or carefully introduced as a liquid into a gelatin capsule. An auxiliary substance with a known heat of combustion, such as mineral oil, is often added to promote complete combustion.

-

Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is connected to electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to dissolve the acid gases (HCl and HF) produced during combustion. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat released by the combustion of the fuse wire and the auxiliary substance, as well as for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the hydrohalic acids (HCl and HF). From the corrected heat of combustion, the standard enthalpy of combustion (ΔHc°) is determined. The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl(aq), and HF(aq)).

Knudsen Effusion Mass Spectrometry is a highly sensitive technique used to measure the low vapor pressures of solids and liquids and to determine their enthalpies of sublimation or vaporization.

Experimental Workflow: Knudsen Effusion Mass Spectrometry

Methodology:

-

Sample Preparation and Loading: A small amount of solid this compound is placed into a Knudsen cell, which is a small, thermostated container with a very small orifice (typically 0.1-1.0 mm in diameter).

-

System Setup: The Knudsen cell is placed inside a high-vacuum chamber. The chamber is evacuated to a pressure low enough that the mean free path of the molecules is larger than the dimensions of the chamber, ensuring that molecules effusing from the cell orifice travel to the detector without colliding with other gas molecules.

-

Measurement: The Knudsen cell is heated to a series of precisely controlled temperatures. At each temperature, the solid sample is allowed to reach equilibrium with its vapor. A molecular beam of the vapor effuses through the orifice. This beam is then intersected by an electron beam, causing ionization of the molecules. The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio and measures their intensity. The ion intensity is proportional to the partial pressure of the substance in the cell.

-

Data Analysis: The instrument is calibrated using a reference compound with a well-known vapor pressure. The vapor pressure of this compound is determined at each temperature. The enthalpy of sublimation (ΔHsub°) is then calculated from the slope of a Clausius-Clapeyron plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature.[6]

Computational Thermochemistry

In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.

Logical Relationship: Computational Thermochemistry Workflow

Methodology:

High-accuracy composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) models are commonly used. A typical workflow involves:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT) with the B3LYP functional.[7]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as G3(MP2).[8][9]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method or isodesmic reactions, which involve well-characterized reference molecules to cancel out systematic errors in the calculations.[10][11][12]

Conclusion

While experimental thermochemical data for this compound is sparse, this guide outlines the established experimental and computational methodologies that can be employed for its determination. The provided physical data serves as a useful reference, and the estimated thermochemical values offer a starting point for modeling and simulation in the absence of definitive experimental results. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is crucial for process design, safety analysis, and predicting the behavior of this compound in various applications. It is strongly recommended that experimental measurements be conducted to validate and refine the estimated thermochemical data presented herein.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,3-Dichloro-2-fluorobenzene [webbook.nist.gov]

- 3. Benzene, fluoro- [webbook.nist.gov]

- 4. Benzene, fluoro- [webbook.nist.gov]

- 5. Benzene, 1,2-dichloro- [webbook.nist.gov]

- 6. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

The Untapped Potential of 2,6-Dichlorofluorobenzene in Advanced Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorofluorobenzene, a halogenated aromatic compound, presents a unique combination of reactive sites that hold significant, yet largely unexplored, potential for the synthesis of novel high-performance polymers. This technical guide delves into the prospective applications of this molecule in materials science, particularly in the realm of poly(arylene ether)s and other advanced polymers. While direct, extensive research on the use of this compound as a monomer is limited, this document extrapolates from the well-established chemistry of similar halogenated aromatics to propose synthesis pathways, predict material properties, and provide foundational experimental protocols. The strategic positioning of a highly reactive fluorine atom and two chlorine atoms on the benzene ring opens avenues for creating polymers with tailored thermal, chemical, and mechanical properties. This guide serves as a foundational resource to stimulate further research and development in leveraging this compound as a building block for next-generation materials.

Introduction: The Case for this compound

High-performance polymers are critical materials in demanding applications across aerospace, automotive, electronics, and medical industries. The properties of these polymers, such as thermal stability, chemical resistance, and mechanical strength, are intrinsically linked to the chemical structure of their monomeric units. Halogenated aromatic compounds are pivotal monomers in this field, with fluorinated polymers, in particular, being renowned for their exceptional properties.[1]

This compound (DCFB) is a versatile aromatic compound with the chemical formula C₆H₃Cl₂F.[2][3] Its structure, featuring a fluorine atom activated towards nucleophilic aromatic substitution (SNAr) and two less reactive chlorine atoms, makes it an intriguing candidate for step-growth polymerization. The fluorine atom is a significantly better leaving group than chlorine in SNAr reactions, allowing for selective reactivity.[4] This differential reactivity could be exploited to create linear polymers or to introduce reactive sites for subsequent cross-linking or functionalization.

This guide will explore the potential of this compound in the synthesis of novel poly(arylene ether)-type polymers, drawing parallels with the established synthesis of materials like Poly(ether ether ketone) (PEEK).

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions for polymerization.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂F | [2] |

| Molecular Weight | 164.99 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 37-40 °C | [2][3] |

| Boiling Point | 168-169 °C | [2] |

| Purity | ≥ 96% | [2] |

Potential Polymerization Pathways

The primary route for polymerizing this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the chlorine atoms and the fluorine atom itself activates the aromatic ring for nucleophilic attack. The fluorine atom, being the most electronegative and a good leaving group, is the primary site for substitution.

Synthesis of Poly(arylene ether)s

A hypothetical synthesis of a poly(arylene ether) from this compound and a bisphenol, such as Bisphenol A, is a prime example of its potential application. The reaction would proceed via the displacement of the fluoride ion by the phenoxide ions of the bisphenol.

Caption: Figure 1: Proposed synthesis of a poly(arylene ether) from this compound.

The resulting polymer would possess a backbone containing dichlorophenylene ether units. The presence of the chlorine atoms offers several potential advantages:

-

Increased Thermal Stability: The C-Cl bond is strong, potentially contributing to a higher decomposition temperature.

-

Flame Retardancy: Chlorinated polymers often exhibit inherent flame-retardant properties.

-